2,2,3,4-Tetramethylpentane

Fuel Research Internal Combustion Engine Antiknock Performance

2,2,3,4-Tetramethylpentane (CAS 1186-53-4) is a highly branched, non-polar alkane belonging to the C9H20 isomer class. It is a liquid at standard temperature and pressure with a boiling point of 133.0–133.9 °C, a melting point of -121 °C, and a density of 0.72 g/cm³.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 1186-53-4
Cat. No. B072125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,4-Tetramethylpentane
CAS1186-53-4
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(C)(C)C
InChIInChI=1S/C9H20/c1-7(2)8(3)9(4,5)6/h7-8H,1-6H3
InChIKeyVZFMYOCAEQDWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,4-Tetramethylpentane (CAS 1186-53-4): Procurement Guide & Core Specifications


2,2,3,4-Tetramethylpentane (CAS 1186-53-4) is a highly branched, non-polar alkane belonging to the C9H20 isomer class [1]. It is a liquid at standard temperature and pressure with a boiling point of 133.0–133.9 °C, a melting point of -121 °C, and a density of 0.72 g/cm³ [2]. Its molecular weight is 128.2551 g/mol [1]. This compound is distinguished by its specific branching pattern, which directly influences its physical and chemical properties, making it a candidate for applications ranging from analytical chemistry standards to specialized fuel research [3].

Why In-Class Nonane Isomers Cannot Be Interchanged for 2,2,3,4-Tetramethylpentane


While C9H20 encompasses 35 structural isomers of nonane, the specific arrangement of methyl groups dictates critical differences in boiling point, octane rating, and thermal stability. Generic substitution with other isomers like 2,2,4,4-tetramethylpentane (CAS 1070-87-7) or 2,3,3,4-tetramethylpentane (CAS 16747-38-9) is not scientifically valid due to quantifiable disparities in these key performance metrics [1]. For instance, a change in branching pattern can alter the boiling point by over 7°C and significantly impact knock-limited performance in fuel applications, as detailed below [2].

Quantitative Differentiation Guide: 2,2,3,4-Tetramethylpentane vs. Closest Analogs


Engine Knock Resistance: Direct Comparison of 2,2,3,4-Tetramethylpentane vs. 2,3,3,4-Tetramethylpentane

In a direct head-to-head comparison, 2,2,3,4-tetramethylpentane demonstrates significantly different knock-limited performance compared to its close isomer, 2,3,3,4-tetramethylpentane, under standard engine test conditions [1].

Fuel Research Internal Combustion Engine Antiknock Performance

Thermodynamic Property Differentiation: Boiling Point & Heat of Formation

The specific methyl group arrangement in 2,2,3,4-tetramethylpentane results in a lower boiling point and higher heat of formation in the gas phase compared to its structural isomer, 2,2,3,3-tetramethylpentane, as determined by experimental data and computational models [1][2].

Physical Chemistry Thermodynamics Process Engineering

Analytical Chromatography: Established Retention Index on Standard Non-Polar Columns

2,2,3,4-Tetramethylpentane possesses a well-defined Kovats Retention Index (RI) on non-polar squalane columns, which serves as a unique and reproducible identifier for its verification and differentiation from other C9H20 isomers in complex mixtures [1].

Analytical Chemistry Gas Chromatography Quality Control

Purity & Yield in Synthesis: A Basis for Quality Sourcing

A patented synthetic route for polysubstituted ethane alkanes, including 2,2,3,4-tetramethylpentane, achieves a high yield and purity, providing a benchmark for evaluating the quality of commercial sources .

Organic Synthesis Process Chemistry High-Purity Materials

Validated Use Cases for 2,2,3,4-Tetramethylpentane (CAS 1186-53-4)


As a Non-Substitutable Standard in Gas Chromatography (GC) Analysis

The well-defined Kovats Retention Index on standard non-polar columns establishes 2,2,3,4-tetramethylpentane as a reliable calibration standard for GC analysis of hydrocarbon mixtures [1]. Its specific RI values (e.g., RI 822 at 100°C on Squalane) allow for unambiguous peak identification and system suitability testing, critical for quality control in petrochemical and environmental laboratories.

As a Reference Compound in Advanced Fuel and Combustion Research

This isomer is a valuable reference material for studying the relationship between hydrocarbon structure and antiknock performance [1]. Its unique branching pattern and directly compared knock-limited performance data make it a key compound for developing predictive models of combustion kinetics and for formulating advanced fuel blends where precise control over octane sensitivity is required.

As a High-Purity Solvent or Intermediate for Specialized Synthesis

The patented synthesis yielding >99.8% purity supports its use as a high-purity starting material or solvent in organic and organometallic chemistry [1]. Its specific boiling point (133 °C) and non-polar nature make it suitable for reactions requiring a well-defined, inert medium, and its high purity is essential for minimizing side reactions and ensuring reproducibility in sensitive synthetic procedures.

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